Home > Products > Screening Compounds P134240 > 7-Chlorolincomycin hydrochloride
7-Chlorolincomycin hydrochloride -

7-Chlorolincomycin hydrochloride

Catalog Number: EVT-8111991
CAS Number:
Molecular Formula: C18H34Cl2N2O5S
Molecular Weight: 461.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An antibacterial agent that is a semisynthetic analog of LINCOMYCIN.
Source and Classification

7-Chlorolincomycin hydrochloride originates from lincomycin, which is produced by the actinobacterium Streptomyces lincolnensis. The modification that leads to 7-chlorolincomycin involves the introduction of a chlorine atom at the C-7 position of the lincomycin structure, creating a more potent antibiotic with improved activity against certain bacterial strains .

Synthesis Analysis

The synthesis of 7-chlorolincomycin hydrochloride typically involves the chlorination of lincomycin. A common method includes treating lincomycin with thionyl chloride, which facilitates the substitution of the hydroxyl group at the C-7 position with a chlorine atom. This reaction can be performed under controlled conditions to optimize yield and purity:

  1. Starting Material: Lincomycin
  2. Reagent: Thionyl chloride
  3. Reaction Conditions: Anhydrous conditions are preferred to minimize hydrolysis and maximize chlorination efficiency.
  4. Yield Optimization: The amount of thionyl chloride must be adjusted based on the scale of synthesis and purity requirements .

The reaction scheme can be summarized as follows:

Lincomycin+Thionyl Chloride7 Chlorolincomycin+By products\text{Lincomycin}+\text{Thionyl Chloride}\rightarrow \text{7 Chlorolincomycin}+\text{By products}
Molecular Structure Analysis

The molecular formula for 7-chlorolincomycin hydrochloride is C18H33ClN2O5SC_{18}H_{33}ClN_{2}O_{5}S with a molar mass of approximately 424.98 g/mol. Its structure includes:

  • A chlorine atom at the 7-position.
  • A thiazolidine ring, characteristic of lincosamides.
  • A hydroxyl group at the 6-position that contributes to its solubility and reactivity.

The three-dimensional conformation allows for effective binding to bacterial ribosomes, which is critical for its mechanism of action .

Chemical Reactions Analysis

7-Chlorolincomycin hydrochloride undergoes various chemical reactions typical for lincosamide antibiotics:

  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, which influence its solubility and bioavailability.
  • Hydrolysis: In aqueous environments, it may hydrolyze to yield lincomycin and other by-products.
  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions under appropriate conditions, potentially leading to new derivatives with altered antibacterial activity .
Mechanism of Action

The primary mechanism through which 7-chlorolincomycin hydrochloride exerts its antibacterial effects is by inhibiting bacterial protein synthesis. It binds specifically to the 50S subunit of bacterial ribosomes, interfering with ribosomal translocation during protein synthesis. This action is similar to that of macrolides and involves:

  • Binding Site: Overlapping with binding sites for other antibiotics such as macrolides and oxazolidinones.
  • Effectiveness: It exhibits bacteriostatic activity at lower concentrations and can be bactericidal at higher doses .
Physical and Chemical Properties Analysis

Some key physical and chemical properties of 7-chlorolincomycin hydrochloride include:

  • Appearance: Typically a white or yellow powder.
  • Solubility: Highly soluble in water, which is advantageous for both intravenous and oral formulations.
  • Stability: Stability can vary based on pH and temperature; generally stable under dry conditions but sensitive to hydrolysis in aqueous environments .
Applications

7-Chlorolincomycin hydrochloride has several important applications in medicine:

  • Antibiotic Therapy: Used primarily to treat serious infections caused by anaerobic bacteria and some Gram-positive organisms resistant to penicillin.
  • Topical Formulations: Often included in topical preparations for skin infections due to its efficacy against common pathogens like Staphylococcus aureus.
  • Research Applications: Investigated for its potential use against antibiotic-resistant strains and in combination therapies to enhance efficacy against multi-drug resistant bacteria .
Historical Development and Discovery of 7-Chlorolincomycin

Isolation and Structural Identification of Lincomycin Precursors

Lincomycin (U-10149) was first isolated in 1962 from Streptomyces lincolnensis strain 78-11, found in a soil sample near Lincoln, Nebraska. The antibiotic demonstrated selective activity against Gram-positive bacteria, including penicillin-resistant staphylococci, through inhibition of protein synthesis at the bacterial 50S ribosomal subunit. Structural elucidation revealed a unique hybrid architecture: methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside (lincosamine) linked via an amide bond to trans-N-methyl-4-propyl-L-proline (propylhygric acid). This marked the first naturally occurring antibiotic containing a sulfur-bearing sugar moiety [1] [6].

The lincosamine core features four chiral centers with erythro configuration at C-6/C-8 and D-galacto orientation. X-ray crystallography confirmed the α-anomeric configuration of the thioglycoside bond, critical for ribosomal binding. Early structure-activity relationship (SAR) studies indicated that modifications to the sugar moiety significantly impacted antimicrobial potency, setting the stage for targeted chemical derivatization [1] [9].

Table 1: Structural Characteristics of Lincomycin and Key Derivatives

CompoundR-group at C-7Sugar ConfigurationAntibacterial Activity
Lincomycin7(R)-OHα-D-galactoBaseline
Clindamycin7(S)-ClModified α-L-three2-10x > Lincomycin
7(S)-Chlorolincomycin7(S)-Clα-D-galactoComparable to Clindamycin
7(R)-Chlorolincomycin7(R)-Clα-D-galactoSubstantially reduced

Rationale for Chemical Modification: From Lincomycin to 7-Chlorolincomycin

The discovery of 7-chlorolincomycin emerged from systematic SAR investigations into lincomycin’s C-7 position. Researchers at The Upjohn Company hypothesized that replacing the 7(R)-hydroxyl group with halogens could enhance lipophilicity, membrane permeability, and ribosomal binding affinity. Initial syntheses involved treating lincomycin with halogenating agents under controlled conditions:

  • Triphenylphosphine/acetonitrile systems facilitated S~N~2 inversion to yield 7(S)-chloro derivatives [1].
  • Vilsmeier-type reagents (e.g., SOCl₂/DMF) enabled direct chlorination at C-7 [6] [9].

Crucially, stereochemistry dictated bioactivity: 7(S)-chloro substitution preserved the optimal spatial orientation for ribosomal interaction, while 7(R)-isomers showed markedly reduced potency. X-ray analysis confirmed that 7(S)-chlorolincomycin maintained the α-D-galacto configuration identical to lincomycin, unlike clindamycin’s inverted α-L-three configuration. This distinction validated that halogenation alone—without sugar epimerization—could enhance antibacterial effects [1] [3] [6].

Synthetic Pathway for 7-Chlorolincomycin

Lincomycin  + Triphenylphosphine/CH₃CN or SOCl₂/DMF  → 7-O-Methanesulfonyl intermediate  → Nucleophilic displacement with Cl⁻  → 7(S)-Chlorolincomycin (inversion at C-7)  

Early Pharmacological Evaluations and Comparative Efficacy Studies

Preclinical studies demonstrated 7-chlorolincomycin’s superior in vitro activity compared to lincomycin:

  • Gram-positive pathogens: MIC values against Staphylococcus aureus (including penicillinase producers), Streptococcus pyogenes, and Diplococcus pneumoniae were 0.05–0.8 µg/mL, representing a 4-8 fold improvement over lincomycin. Activity against Haemophilus spp. was noted, but enterococci and Gram-negative bacteria remained resistant [2] [7].
  • Resistance development: Serial passage experiments showed slow, stepwise resistance emergence in staphylococci, contrasting with rapid resistance to erythromycin [2].
  • Serum stability: Bioactivity was unaffected by human serum proteins or inoculum size, indicating favorable pharmacokinetic properties [7].

Human pharmacokinetic trials with 150 mg oral doses achieved peak serum concentrations of ~2 µg/mL within 1–2 hours, irrespective of fasting status. These levels exceeded the MIC₉₀ for most respiratory pathogens. Comparative studies confirmed that 7-chlorolincomycin’s efficacy matched clindamycin against erythromycin-susceptible strains, though neither overcame erm-mediated macrolide-lincosamide resistance [2] [3] [7].

Table 2: Early Comparative Efficacy Data (MIC₉₀, µg/mL)

OrganismLincomycin7-ChlorolincomycinClindamycin
Staphylococcus aureus3.20.40.2
Streptococcus pneumoniae0.80.10.1
Streptococcus pyogenes0.40.050.05
Haemophilus influenzae>12816–328–16

Properties

Product Name

7-Chlorolincomycin hydrochloride

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C18H34Cl2N2O5S

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H

InChI Key

AUODDLQVRAJAJM-UHFFFAOYSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.